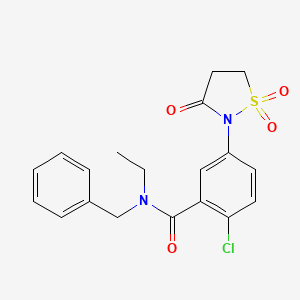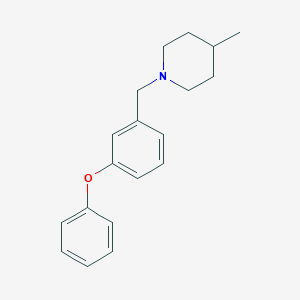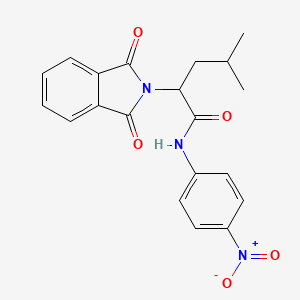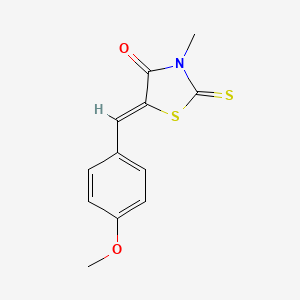![molecular formula C18H22N2O2 B5067389 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B5067389.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine, commonly known as MP-10, is a compound that has gained attention in recent years due to its potential applications in the field of scientific research. MP-10 is a selective agonist for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Wirkmechanismus
MP-10 acts as a selective agonist for the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopaminergic pathways in the brain. Activation of the D3 receptor by MP-10 leads to the release of dopamine, which can modulate various physiological processes.
Biochemical and Physiological Effects:
MP-10 has been shown to modulate the activity of the D3 receptor in a dose-dependent manner, which can lead to various biochemical and physiological effects. Studies have shown that MP-10 can increase the release of dopamine in the mesolimbic and mesocortical pathways, which can lead to increased motivation and reward-seeking behavior. MP-10 has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MP-10 in lab experiments is its selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using MP-10 is its potential to induce off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving MP-10. One area of interest is the role of the dopamine D3 receptor in drug addiction, particularly with regards to the development of new treatments for addiction. Another area of interest is the potential use of MP-10 in the treatment of depression and other mood disorders, which may involve the modulation of the mesolimbic and mesocortical pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of MP-10 and its potential as a tool for studying the dopamine D3 receptor.
Synthesemethoden
The synthesis of MP-10 involves several steps, starting with the preparation of the intermediate compound 2-(2-methoxyphenoxy)ethylamine. This compound is then reacted with 3-pyridinecarboxaldehyde to form the Schiff base, which is subsequently reduced to the amine using sodium borohydride. The resulting amine is then coupled with cyclopentanone to yield MP-10.
Wissenschaftliche Forschungsanwendungen
MP-10 has been used extensively in scientific research to study the role of the dopamine D3 receptor in various physiological processes, including drug addiction, depression, and schizophrenia. Studies have shown that MP-10 can modulate the activity of the D3 receptor in a dose-dependent manner, which makes it a valuable tool for investigating the mechanisms underlying these disorders.
Eigenschaften
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-21-16-10-4-5-11-17(16)22-18-14(7-6-12-19-18)13-20-15-8-2-3-9-15/h4-7,10-12,15,20H,2-3,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMYUDUPMMUOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-imino-2-phenyl-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5067312.png)
![5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067318.png)
methyl]amine](/img/structure/B5067326.png)


![2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide](/img/structure/B5067331.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5067335.png)
![ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5067345.png)
![2-benzyl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5067346.png)

![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5067371.png)
![1-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5067396.png)

![4,4,4-trifluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5067403.png)